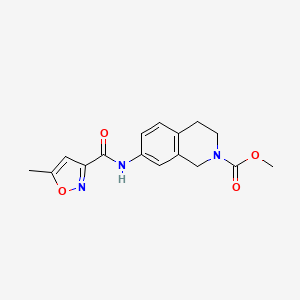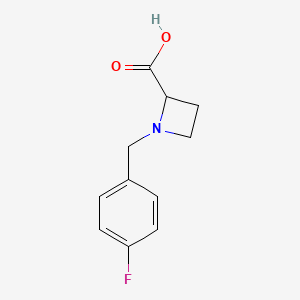
3-((4-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide, also known as CPPC, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. CPPC is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Non-linear Optical (NLO) Properties
A study by Jayarajan et al. (2019) explored the water-mediated synthesis of related compounds and their experimental and computational studies. This research highlighted the synthesis process and investigated the compounds' non-linear optical (NLO) properties and molecular docking analyses. The docking studies indicated potential interactions contributing to the inhibition of tubulin polymerization and anticancer activity, suggesting a broader application in developing therapeutic agents (Jayarajan et al., 2019).
Antibacterial Applications
Research by Pouramiri et al. (2017) on the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives identified compounds with significant antibacterial effects against both Gram-negative and Gram-positive bacteria. This study emphasizes the compound's potential in developing new antibacterial agents, offering an environmentally friendly approach with good yields and low costs (Pouramiri et al., 2017).
Anticancer and Tubulin Polymerization Inhibition
The anticancer potential of related compounds, as indicated by Jayarajan et al. (2019), underscores the utility of such chemicals in cancer therapy. The molecular docking studies suggested that these compounds could inhibit tubulin polymerization, a key process in cell division, highlighting a novel approach to targeting cancer cells (Jayarajan et al., 2019).
Neuroinflammation Imaging
A study by Horti et al. (2019) introduced a PET radiotracer specific for CSF1R, a microglia-specific marker, indicating the compound's potential in imaging neuroinflammation. This application is particularly relevant for understanding and diagnosing various neuropsychiatric disorders, providing a noninvasive tool for studying the immune environment of central nervous system malignancies (Horti et al., 2019).
Insecticidal Activity
Abdel-Raheem et al. (2021) synthesized and characterized selective pyridine compounds, demonstrating higher insecticidal activity than the reference insecticide acetamiprid. This suggests potential applications in agriculture for pest control, highlighting the compound's versatility beyond medical applications (Abdel-Raheem et al., 2021).
Propriétés
IUPAC Name |
3-(4-cyanopyridin-2-yl)oxy-N-(3-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-4-2-5-16(10-14)22-19(24)23-9-3-6-17(13-23)25-18-11-15(12-20)7-8-21-18/h2,4-5,7-8,10-11,17H,3,6,9,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKOXLYJSZWDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one](/img/structure/B2846016.png)
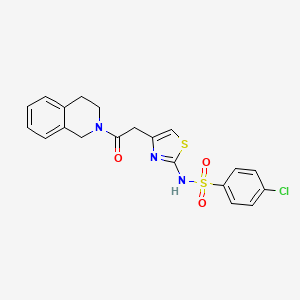
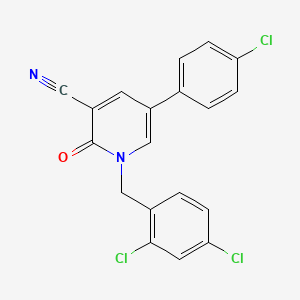

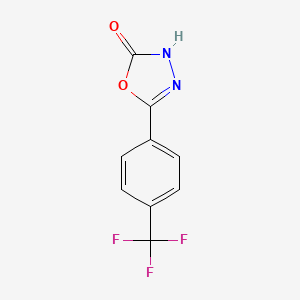


![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)
![2-[(3-Formyl-1H-indole-6-carbonyl)amino]-N-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2846026.png)
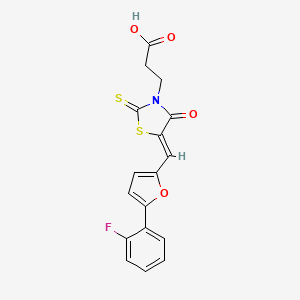
![1-(azepan-1-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2846029.png)
